Cas no 2323189-04-2 (N-({7-hydroxy-5-methyl-1,2,4triazolo1,5-apyrimidin-2-yl}methyl)prop-2-enamide)

N-({7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl}methyl)prop-2-enamide is a specialized heterocyclic compound featuring a triazolopyrimidine core with a hydroxy-methyl substitution and an acrylamide side chain. This structure confers unique reactivity and potential applications in medicinal chemistry, particularly as a building block for targeted drug design. The presence of the hydroxy group enhances solubility and hydrogen-bonding capacity, while the acrylamide moiety offers versatility for further functionalization via Michael addition or polymerization. The compound’s stability and defined stereochemistry make it suitable for precise synthetic modifications. Its triazolopyrimidine scaffold is of interest in developing kinase inhibitors or nucleoside analogs, highlighting its utility in pharmaceutical research and development.
N-({7-hydroxy-5-methyl-1,2,4triazolo1,5-apyrimidin-2-yl}methyl)prop-2-enamide structure
2323189-04-2 structure
Product Name:N-({7-hydroxy-5-methyl-1,2,4triazolo1,5-apyrimidin-2-yl}methyl)prop-2-enamide
CAS No:2323189-04-2
MF:C10H11N5O2
MW:233.226640939713
CID:5829964
PubChem ID:154760119
Update Time:2025-05-27

N-({7-hydroxy-5-methyl-1,2,4triazolo1,5-apyrimidin-2-yl}methyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-({7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methyl)prop-2-enamide
    • EN300-26600737
    • Z2285377947
    • 2323189-04-2
    • N-({7-hydroxy-5-methyl-1,2,4triazolo1,5-apyrimidin-2-yl}methyl)prop-2-enamide
    • Inchi: 1S/C10H11N5O2/c1-3-8(16)11-5-7-13-10-12-6(2)4-9(17)15(10)14-7/h3-4H,1,5H2,2H3,(H,11,16)(H,12,13,14)
    • InChI Key: HFHOVAAULCSCLZ-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C)N=C2N=C(CNC(C=C)=O)NN21

Computed Properties

  • Exact Mass: 233.09127461g/mol
  • Monoisotopic Mass: 233.09127461g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 86.2Ų

N-({7-hydroxy-5-methyl-1,2,4triazolo1,5-apyrimidin-2-yl}methyl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26600737-0.05g
N-({7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methyl)prop-2-enamide
2323189-04-2 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-({7-hydroxy-5-methyl-1,2,4triazolo1,5-apyrimidin-2-yl}methyl)prop-2-enamide

Comprehensive Overview of N-({7-hydroxy-5-methyl-1,2,4triazolo1,5-apyrimidin-2-yl}methyl)prop-2-enamide (CAS No. 2323189-04-2)

The compound N-({7-hydroxy-5-methyl-1,2,4triazolo1,5-apyrimidin-2-yl}methyl)prop-2-enamide (CAS No. 2323189-04-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This molecule belongs to the class of triazolopyrimidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of both a hydroxy and a prop-2-enamide group in its structure enhances its reactivity and makes it a promising candidate for drug development.

In recent years, the demand for novel heterocyclic compounds like N-({7-hydroxy-5-methyl-1,2,4triazolo1,5-apyrimidin-2-yl}methyl)prop-2-enamide has surged, driven by the need for innovative therapeutic agents. Researchers are particularly interested in its potential role in targeting enzyme inhibition and signal transduction pathways, which are critical in treating diseases such as cancer and autoimmune disorders. The compound's CAS No. 2323189-04-2 is frequently searched in academic databases and patent filings, reflecting its growing importance in medicinal chemistry.

One of the key advantages of N-({7-hydroxy-5-methyl-1,2,4triazolo1,5-apyrimidin-2-yl}methyl)prop-2-enamide is its versatility in chemical modifications. The hydroxy group at the 7-position allows for further functionalization, enabling the synthesis of derivatives with tailored properties. This flexibility is highly valued in drug discovery, where slight structural changes can significantly alter a compound's pharmacokinetics and pharmacodynamics. Additionally, the prop-2-enamide moiety provides a reactive site for conjugation with other molecules, making it useful in prodrug design and targeted delivery systems.

The synthesis of N-({7-hydroxy-5-methyl-1,2,4triazolo1,5-apyrimidin-2-yl}methyl)prop-2-enamide typically involves multi-step organic reactions, including condensation, cyclization, and amidation. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to improve yield and purity. These methods align with the broader trend in green chemistry, which emphasizes efficiency and sustainability. As a result, the compound's CAS No. 2323189-04-2 is often associated with cutting-edge research in synthetic methodology.

From a commercial perspective, N-({7-hydroxy-5-methyl-1,2,4triazolo1,5-apyrimidin-2-yl}methyl)prop-2-enamide is available through specialized chemical suppliers catering to pharmaceutical and biotechnology industries. Its pricing and availability are influenced by factors such as purity, scale of production, and regulatory compliance. Given its niche application, the compound is typically offered in small quantities for research purposes, with larger batches available upon request. The CAS No. 2323189-04-2 serves as a unique identifier in procurement databases, ensuring accurate sourcing and traceability.

Looking ahead, the potential of N-({7-hydroxy-5-methyl-1,2,4triazolo1,5-apyrimidin-2-yl}methyl)prop-2-enamide extends beyond traditional drug development. Its structural motifs are being explored in materials science, particularly in the design of functional polymers and bioactive coatings. These applications leverage the compound's ability to interact with biological systems while maintaining stability under various environmental conditions. Such interdisciplinary uses highlight the compound's versatility and underscore its relevance in modern scientific research.

In conclusion, N-({7-hydroxy-5-methyl-1,2,4triazolo1,5-apyrimidin-2-yl}methyl)prop-2-enamide (CAS No. 2323189-04-2) represents a fascinating area of study with broad implications for healthcare and technology. Its unique chemical properties, coupled with ongoing advancements in synthetic and application methodologies, position it as a valuable asset in the quest for innovative solutions to complex challenges. As research continues to unfold, this compound is poised to play a pivotal role in shaping the future of science and industry.

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